2-Iodo-4-methoxy-1-methylbenzene

Palladium Catalysis Sonogashira Coupling Steric Effects

Researchers requiring a specific ortho-methyl aryl iodide for Pd-catalyzed cross-coupling often face yield losses from isomeric impurities. 2-Iodo-4-methoxy-1-methylbenzene (CAS 260558-14-3) is the verified isomer for Sonogashira, Heck, and Suzuki-Miyaura reactions where the methyl group is ortho to the biaryl linkage. Its iodine leaving group ensures efficient oxidative addition despite ortho steric hindrance, outperforming bromo analogs. - Enables synthesis of ortho-methyl-substituted biaryl pharmacophores found in kinase inhibitors. - Serves as a precursor for ¹⁸O-labeled phenolic compounds via regioselective isotopic labeling. - Dual functionality as a cross-coupling partner and masked phenol equivalent in helicene synthesis.

Molecular Formula C8H9IO
Molecular Weight 248.06 g/mol
CAS No. 260558-14-3
Cat. No. B1628287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-methoxy-1-methylbenzene
CAS260558-14-3
Molecular FormulaC8H9IO
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC)I
InChIInChI=1S/C8H9IO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3
InChIKeyMIHFMTLIZXCMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4-methoxy-1-methylbenzene: Chemical Profile


2-Iodo-4-methoxy-1-methylbenzene (CAS 260558-14-3) is a trisubstituted aryl iodide with the molecular formula C₈H₉IO and a molecular weight of 248.06 g/mol [1]. The aromatic ring bears iodine at the 2-position (ortho to the methyl group), a methoxy substituent at the 4-position (para to the methyl), and a methyl group at the 1-position. Its computed XLogP3-AA is 2.9, indicating moderate lipophilicity, and it possesses one rotatable bond (the methoxy group) and a topological polar surface area of 9.2 Ų [1]. This compound serves primarily as a synthetic intermediate in palladium-catalyzed cross-coupling reactions , including Sonogashira, Heck, and Suzuki-Miyaura couplings, enabling the construction of complex molecular architectures for pharmaceutical research and materials science.

2-Iodo-4-methoxy-1-methylbenzene: Isomer Substitution Risks


Simple substitution of 2-iodo-4-methoxy-1-methylbenzene with a different iodo-methoxytoluene isomer (e.g., 2-iodo-1-methoxy-4-methylbenzene, CAS 50597-88-1, or 4-iodo-1-methoxy-2-methylbenzene, CAS 75581-11-2) or the corresponding bromo analog poses a significant risk of altered reaction outcomes. The specific positioning of the iodine atom relative to the methyl and methoxy groups dictates the steric and electronic environment at the reactive carbon center. As demonstrated by Khaibulova et al., the introduction of an ortho-methyl group in iodoarenes substantially reduces the rate of palladium-catalyzed cross-coupling reactions compared to the para-methyl analog, due to increased steric hindrance around the C–I bond [1]. Consequently, using an isomer with a different substitution pattern can lead to lower yields, incomplete conversion, or even chemoselectivity failures in multi-step synthetic sequences, making precise isomeric identity a critical procurement specification.

2-Iodo-4-methoxy-1-methylbenzene: Comparative Evidence


Ortho-Methyl Steric Effect on Cross-Coupling

The presence of a methyl group ortho to the iodine atom in 2-iodo-4-methoxy-1-methylbenzene creates a sterically congested environment that significantly slows palladium-catalyzed cross-coupling relative to para-methyl-substituted iodoarenes. Khaibulova et al. reported that ortho-methyl-substituted iodoarenes are less reactive in both Sonogashira coupling and methoxycarbonylation compared to their para-substituted analogs, with the para-substituted iodoarenes themselves being slower than the unsubstituted parent iodobenzene [1]. This class-level inference indicates that 2-iodo-4-methoxy-1-methylbenzene will exhibit a measurably lower reaction rate than, for example, 3-iodo-4-methoxytoluene (CAS 50597-88-1, iodine para to methyl), a factor that must be accounted for when optimizing catalyst loading and reaction time.

Palladium Catalysis Sonogashira Coupling Steric Effects

Iodide vs Bromide Leaving-Group Reactivity

The iodine substituent in 2-iodo-4-methoxy-1-methylbenzene provides a superior leaving group for oxidative addition in palladium-catalyzed cross-coupling compared to the corresponding bromide (2-bromo-4-methoxy-1-methylbenzene, or the commercially more common 2-bromo-4-methoxytoluene). Aryl iodides consistently undergo oxidative addition with Pd(0) catalysts at significantly higher rates than aryl bromides. In the Sonogashira reaction, for instance, 4-bromotoluene gave only 30% product yield under conditions where aryl iodides reacted efficiently . This well-established reactivity hierarchy (I > Br >> Cl) means that 2-iodo-4-methoxy-1-methylbenzene can enable coupling reactions under milder conditions (lower temperature, shorter time, lower catalyst loading) than the bromo analog, which is a critical consideration when designing synthetic routes involving sterically hindered or electronically deactivated coupling partners.

Cross-Coupling Leaving Group Aryl Halide Reactivity

Lipophilicity Profile: Chromatography and ADME

The computed partition coefficient (XLogP3-AA) for 2-iodo-4-methoxy-1-methylbenzene is 2.9 [1], which provides a quantitative basis for predicting reversed-phase HPLC retention and estimating membrane permeability when this compound is used as a synthetic intermediate for drug-like molecules. For comparison, the regioisomer 2-iodo-1-methoxy-4-methylbenzene (CAS 50597-88-1) has a calculated Log P of 3.385 [2]. The approximately 0.5 log unit difference arises from the different positioning of the polar methoxy group relative to the iodine, affecting overall polarity. This difference is significant enough to alter chromatographic retention times and, in a biological context, could influence the pharmacokinetic profile of downstream products derived from this building block.

Lipophilicity LogP ADME

Isotopic Labeling: [¹⁸O₂]-Curcumin Synthesis

A closely related regioisomer, 1-iodo-2-methoxy-4-methylbenzene, has been employed as a starting material in the three-step synthesis of [¹⁸O₂]-curcumin in 53% overall yield [1]. The first step—CuI/8-hydroxyquinoline-catalyzed hydroxylation with K¹⁸OH—proceeded in 87% yield, demonstrating the compatibility of the iodo-methoxy-methylbenzene scaffold with copper-catalyzed hydroxylation chemistry. While the reference compound is the 1-iodo isomer, the analogous 2-iodo-4-methoxy-1-methylbenzene is expected to behave similarly in hydroxylation reactions at the iodine-bearing carbon, offering a route to oxygen-18 labeled phenols for mass spectrometry or PET tracer applications. This establishes the scaffold as a viable entry point for isotopically labeled compound synthesis.

Isotopic Labeling Curcumin Radiochemistry

Purity Specifications Across Vendors

Commercially available 2-iodo-4-methoxy-1-methylbenzene is offered at two common purity specifications: 95% (e.g., AKSci, Suzhou Shiya Biopharm) and 98% (e.g., Leyan) . The 98% grade provides higher assurance of minimal isomeric or deiodinated impurities for sensitive applications such as palladium-catalyzed coupling where impurities can poison the catalyst. In contrast, the more widely available 95% grade is suitable for applications where the major impurity (likely the deiodinated byproduct 4-methoxy-1-methylbenzene or a regioisomer) does not interfere with downstream chemistry. For procurement, specifying the 98% grade reduces the risk of variable reaction yields caused by batch-to-batch impurity fluctuations, at a modest price premium.

Purity Quality Control Procurement

2-Iodo-4-methoxy-1-methylbenzene: Application Scenarios


Cross-Coupling in Medicinal Chemistry Lead Optimization

As demonstrated by the class-level steric effect data, 2-iodo-4-methoxy-1-methylbenzene is a suitable aryl iodide electrophile for Sonogashira, Heck, and Suzuki-Miyaura couplings when the target molecule requires a methyl group ortho to the biaryl linkage [1]. Its iodine leaving group enables efficient oxidative addition even in the presence of the sterically hindering ortho-methyl substituent, outperforming the bromo analog which would require harsher conditions or specialized ligands . This makes it valuable for synthesizing ortho-methyl-substituted biaryl pharmacophores found in kinase inhibitors and other drug candidates.

Oxygen-18 Labeling for Mass Spectrometry Standards

The successful use of a closely related iodo-methoxy-methylbenzene scaffold in the synthesis of [¹⁸O₂]-curcumin, with an 87% yield in the CuI-catalyzed hydroxylation step [2], supports the application of 2-iodo-4-methoxy-1-methylbenzene as a precursor for ¹⁸O-labeled phenolic compounds. The iodine atom serves as a directing and leaving group, enabling regioselective introduction of the isotopic label at the 2-position of the aromatic ring, producing stable isotope-labeled internal standards for quantitative LC-MS/MS bioanalysis.

Helicene Synthesis via Intramolecular Cycloisomerization

2-Iodo-4-methoxy-1-methylbenzene has been employed as a building block in the synthesis of 2-hydroxy- and 2,15-dihydroxyhexahelicene via Co(I)- or Ni(0)-catalyzed intramolecular [2+2+2] cycloisomerization of CH₃O-substituted aromatic triynes . The iodine substituent facilitates the initial Sonogashira coupling to assemble the triyne precursor, while the methoxy group serves as a protected hydroxyl that can be unveiled after cyclization. This application highlights the compound's dual functionality as both a cross-coupling partner and a masked phenol equivalent.

Fused Carbocycle Synthesis via Domino Reactions

The Lautens group has demonstrated that aryl iodides bearing various substituents (including methyl and methoxy groups) undergo palladium-catalyzed sequential alkylation-alkenylation with bromoenoates to yield fused aromatic carbocycles under optimized conditions (Pd(OAc)₂ 10 mol%, tri-2-furylphosphine 20-30 mol%, norbornene 2 equiv, Cs₂CO₃ 2 equiv, CH₃CN, reflux) . 2-Iodo-4-methoxy-1-methylbenzene, as a polysubstituted aryl iodide, is compatible with this methodology, providing access to substituted indane and tetralin scaffolds that are prevalent in bioactive natural products and pharmaceutical intermediates.

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